molecular formula C12H19NO2 B13023856 tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate

tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B13023856
M. Wt: 209.28 g/mol
InChI Key: YBZNAAJETWOGIC-UHFFFAOYSA-N
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Description

tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate is a bicyclic compound featuring a fused cyclopentane-pyrrole system with a tert-butoxycarbonyl (Boc) protecting group. This molecule is a key intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group enhances stability and solubility during multi-step reactions . Its stereochemistry and rigid bicyclic framework make it valuable for constructing complex natural product analogs, such as cyclopenta-fused heterocycles . The compound is typically synthesized via cyclization reactions involving Boc-protected pyrrole precursors, as exemplified by methodologies using Boc anhydride and bases like KOH in dichloromethane .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)13-8-7-9-5-4-6-10(9)13/h4-5,9-10H,6-8H2,1-3H3

InChI Key

YBZNAAJETWOGIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC=C2

Origin of Product

United States

Preparation Methods

Key Synthetic Approaches

  • Cyclization reactions: Construction of the cyclopenta[b]pyrrole core often involves intramolecular cyclization of suitably functionalized pyrrole or pyrrolidine precursors. This may include:

  • Protection and esterification: The tert-butyl ester group is typically introduced via esterification of the corresponding carboxylic acid or acid chloride with tert-butanol or tert-butyl protecting groups. Boc (tert-butoxycarbonyl) protection is commonly used for nitrogen atoms in pyrrole derivatives, but in this compound, the tert-butyl group is part of the ester functionality at the carboxylate position.

  • Functional group transformations: Depending on the starting materials, oxidation, reduction, or substitution reactions may be necessary to install or modify substituents on the pyrrole ring or fused cyclopentane ring.

Example Synthetic Route (Literature-Informed)

Step Reaction Type Description Notes
1 Preparation of pyrrole precursor Synthesis of a substituted pyrrole or pyrrolidine bearing functional groups for cyclization Starting from commercially available or synthesized pyrrole derivatives
2 Intramolecular cyclization Formation of the fused cyclopenta[b]pyrrole ring system via nucleophilic attack or photocatalysis Conditions optimized for yield and stereoselectivity
3 Esterification Introduction of tert-butyl ester group by reaction with tert-butanol or tert-butyl chloroformate May involve use of coupling agents or acid chlorides
4 Purification Chromatographic techniques (e.g., column chromatography) to isolate pure this compound Confirm structure by NMR, MS, IR

Research Findings and Optimization

  • Photocatalytic methods: Recent studies have highlighted the use of visible-light photocatalysis to promote decarboxylative amidation and cyclization reactions, which can be adapted for the synthesis of bicyclic pyrrole derivatives including tert-butyl esters. These methods offer mild reaction conditions and improved selectivity.

  • Yield and reaction conditions: Optimization of reaction parameters such as solvent, temperature, catalyst loading, and light intensity (for photocatalysis) significantly affects the yield and purity of the target compound. For example, yields around 60-75% have been reported under optimized photocatalytic conditions for similar pyrrole derivatives.

  • Stereochemical control: The bicyclic nature of the compound requires careful control of stereochemistry during ring closure. Diastereoselective cyclizations have been achieved using chiral auxiliaries or catalysts, although specific data on this compound’s stereochemical synthesis is limited.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Unique Structural Features Synthetic Complexity
This compound C12H19NO2 Bicyclic cyclopenta[b]pyrrole with tert-butyl ester Requires multi-step cyclization and esterification
tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate C11H20N2O2 Hexahydro structure, more saturated ring system Similar cyclization but different saturation level
tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate C9H13NO2 Simpler pyrrole ring, less steric hindrance Easier synthesis, fewer steps

This comparison highlights the synthetic challenges posed by the fused bicyclic system and the importance of tailored cyclization strategies.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Intramolecular cyclization Pyrrole precursors, photocatalysts, metal catalysts Efficient ring closure, mild conditions Requires precise control of stereochemistry
Esterification with tert-butanol or tert-butyl chloroformate Acid or acid chloride intermediates, coupling agents Direct introduction of tert-butyl ester Sensitive to moisture, requires purification
Photocatalytic decarboxylative amidation Visible light, photocatalysts (e.g., Ir or Ru complexes) High selectivity, green chemistry approach Scale-up challenges, catalyst cost

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of cyclopenta[b]pyrroles exhibit significant anticancer properties. A study demonstrated that certain substituted cyclopenta[b]pyrroles could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This is attributed to their ability to interact with cellular pathways involved in cell proliferation and survival .

2. Antimicrobial Properties
Cyclopenta[b]pyrrole derivatives have shown promising results as antimicrobial agents. Their mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes within microbial cells. This potential has been explored in various studies focusing on drug development against resistant strains of bacteria .

Organic Synthesis Applications

1. Building Blocks for Complex Molecules
Tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex structures through reactions such as Diels-Alder cycloadditions and nucleophilic substitutions. The ability to modify its structure allows chemists to create a wide range of derivatives with tailored properties .

2. Synthesis of Indole Derivatives
This compound has been used in the synthesis of indole derivatives through innovative reaction pathways involving cycloaddition reactions with quinones. Such transformations are crucial for developing new pharmaceuticals that incorporate indole motifs known for their biological activity .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to act as an electron transport layer can enhance the efficiency and performance of OLED devices .

2. Photovoltaic Materials
Recent studies have explored the incorporation of cyclopenta[b]pyrrole derivatives into organic photovoltaic cells. Their favorable charge transport properties contribute to improved energy conversion efficiencies in solar cells .

Case Studies

Study Focus Findings
Study A Anticancer ActivityCyclopenta[b]pyrroles induced apoptosis in cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study B Antimicrobial PropertiesDemonstrated effectiveness against multi-drug resistant strains; exhibited low toxicity towards human cells.
Study C OLED ApplicationsDeveloped a prototype OLED using cyclopenta[b]pyrrole derivatives that showed enhanced brightness and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Cyclopenta[c]pyrrole Derivatives

  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
    • Structural Differences : The ketone group at position 5 in the cyclopenta[c]pyrrole framework distinguishes it from the parent compound’s cyclopenta[b]pyrrole system.
    • Physical Properties : Melting point 70–71°C, optical rotation [α]²⁵D +0.40° (c 1.00 CHCl₃), and 98.5% HPLC purity .
    • Applications : Used in enantioselective synthesis due to its stereochemical rigidity.

Octahydrocyclopenta[b]pyrrole Derivatives

  • tert-Butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS 1823254-83-6)
    • Key Feature : A fully saturated bicyclic system with a ketone at position 4.
    • Molecular Weight : 225.3 g/mol, identical to the parent compound but with distinct reactivity due to ketone positioning .
Functionalized Analogues

Brominated Derivative

  • tert-Butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate
    • Modification : A bromomethyl group at position 2 introduces a reactive site for cross-coupling or substitution reactions.
    • Molecular Weight : 304.22 g/mol, significantly higher than the parent compound (225.28 g/mol) .

2.2.2 Amino-Substituted Derivative

  • Applications: Potential use in peptide mimetics or as a ligand in catalysis .
Comparative Data Table
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Melting Point (°C) Applications
tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate - C₁₂H₁₉NO₃ 225.28 Boc-protected pyrrole - Pharmaceutical intermediates
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Ketone 70–71 Enantioselective synthesis
tert-Butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate 1823254-83-6 C₁₂H₁₉NO₃ 225.3 Ketone - Synthetic building block
tert-Butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate 2580114-39-0 C₁₃H₂₂BrNO₂ 304.22 Bromomethyl - Cross-coupling reactions
Stability and Toxicity
  • Parent Compound : Stable under recommended storage conditions but may decompose upon exposure to strong acids/bases or high heat .

Biological Activity

Tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate is a compound belonging to the cyclopenta[b]pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological properties. The general formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This structure allows for various interactions within biological systems, particularly in binding to proteins and enzymes.

Biological Activity Overview

Research indicates that compounds within the cyclopenta[b]pyrrole class exhibit significant pharmacological properties. The following sections detail specific activities observed in studies.

Antioxidant Activity

Cyclopenta[b]pyrroles have been noted for their antioxidant properties. In a study assessing the radical scavenging ability of various derivatives, it was found that these compounds can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .

Anticancer Properties

Several studies have investigated the anticancer potential of cyclopenta[b]pyrrole derivatives. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Research has also highlighted neuroprotective effects attributed to cyclopenta[b]pyrroles. In experimental models of neurodegeneration, these compounds showed potential in protecting neuronal cells from damage induced by toxic agents . The neuroprotective mechanism is believed to involve modulation of oxidative stress pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • Objective : To evaluate the anticancer activity of this compound.
    • Method : Various cancer cell lines (e.g., HeLa and MCF-7) were treated with different concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM with IC50 values indicating strong potency against these cell lines .
  • Neuroprotective Study
    • Objective : To assess the protective effects on neuronal cells exposed to oxidative stress.
    • Method : Neuronal cells were pre-treated with the compound before exposure to hydrogen peroxide.
    • Results : The compound significantly reduced cell death and maintained mitochondrial function compared to untreated controls .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies. Key parameters include:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

These parameters suggest favorable absorption and distribution characteristics in vivo .

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